1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-piperidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-2-13-5-3-4-10-16(13)14(17)11-12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBNNAMUEBOZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article reviews the compound's effects on various biological systems, its mechanisms of action, and relevant case studies.

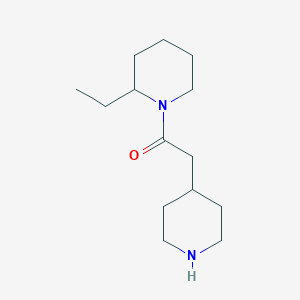

Chemical Structure

The chemical structure of this compound is characterized by a piperidine framework, which is known for its diverse biological activities. The compound can be represented as follows:

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly dopamine and opioid receptors. The specific interactions of this compound with these receptors are yet to be fully elucidated but may involve agonistic or antagonistic properties.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits significant activity in the following areas:

Study 1: Dopamine Receptor Agonism

In a study investigating dopamine receptor activity, this compound was assessed for its ability to activate D3 receptors. The findings indicated that the compound may function as a partial agonist, promoting β-arrestin recruitment while displaying minimal activity at D2 receptors. This suggests a potential therapeutic application in conditions where D3 receptor modulation is beneficial .

| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|

| This compound | TBD | TBD |

Study 2: Analgesic Potential

A series of analogs based on the piperidine structure were synthesized and tested for their analgesic properties. While direct studies on this compound are lacking, related compounds demonstrated promising results in reducing pain responses in animal models .

Toxicological Profile

The safety profile of this compound has not been extensively studied. However, related compounds indicate potential toxicity concerns, including acute toxicity upon ingestion or skin contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have indicated that compounds similar to 1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can act as inhibitors of the NLRP3 inflammasome. This is significant as the NLRP3 inflammasome plays a critical role in inflammatory diseases. The modulation of this pathway could lead to new therapeutic strategies for conditions such as diabetes, Alzheimer's disease, and other inflammatory disorders .

Pain Management

Research has shown that piperidine derivatives exhibit analgesic properties. The compound's structural features may allow it to interact with opioid receptors or other pain pathways, suggesting potential use in pain management therapies. Such applications are particularly relevant in the context of developing safer analgesics with reduced addiction potential compared to traditional opioids .

Antidepressant Activity

Emerging data suggest that similar piperidine compounds may possess antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This opens avenues for exploring its use in treating mood disorders .

Case Study 1: Inflammation and Pain

A study investigating the efficacy of piperidine derivatives in animal models of inflammation demonstrated significant reductions in inflammatory markers when treated with compounds structurally related to this compound. These findings support further exploration into its therapeutic potential for chronic pain management.

Case Study 2: Neuroprotection

Another research effort focused on neuroprotective effects against neurodegenerative diseases showed that compounds derived from similar scaffolds could reduce neuronal apoptosis in vitro. This suggests a promising direction for developing neuroprotective agents based on this chemical structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidinyl Ethanones

Key Observations :

Substituent Impact on Activity :

- The presence of halogenated aryl groups (e.g., 4-chlorophenyl in 5j ) correlates with enhanced antibacterial and antifungal activities, likely due to improved target binding or membrane penetration.

- Heteroaromatic systems (e.g., thiophene in , quinazoline in ) introduce π-π stacking or hydrogen-bonding interactions, critical for bioactivity.

Piperidin-4-yl groups (common in ) are often exploited for their conformational flexibility, enabling interactions with diverse biological targets.

Physical Properties :

- Melting points for analogues range widely (e.g., 124–193°C in ), influenced by crystallinity and intermolecular interactions. The target compound’s properties remain uncharacterized but could be predicted via computational modeling.

Preparation Methods

Alkylation of Piperidine Derivatives

The primary synthetic strategy involves N-alkylation of piperidine rings with appropriate acylating agents. A common approach is the reaction of a substituted piperidine (e.g., 2-ethylpiperidine) with ethanoyl chloride or related acyl chlorides under basic conditions to form the ethanone linkage.

- Reaction conditions : Typically, the alkylation is performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or potassium carbonate to neutralize the generated hydrochloric acid.

- Yield optimization : Use of catalysts or phase-transfer agents can improve reaction efficiency.

This method parallels the synthesis of structurally related compounds such as 1-(4-ethylpiperidin-4-yl)ethan-1-one, where 4-ethylpiperidine reacts with ethanoyl chloride under basic conditions to yield the target compound with high purity and yield.

Coupling Reactions via Activated Esters

Another advanced synthetic route involves the preparation of activated esters (e.g., O-hydroxysuccinimide esters) from carboxylic acid precursors, which are then coupled with piperidin-4-yl amines.

- Activation step : Carboxylic acids are converted to active esters using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- Coupling step : The activated ester reacts with the amino group of 2-ethylpiperidine or piperidin-4-yl derivatives in the presence of bases such as diisopropylethylamine (DIPEA).

- This method allows for selective formation of amide bonds under mild conditions, preserving sensitive functional groups.

Use of Acyl Chlorides and Carbamates

Preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl2) allows for subsequent reaction with piperidin-4-yl carbamates to form amide or ketone linkages.

N-Alkylation of Piperidin-4-ones

Starting from 4-piperidone hydrochloride, N-alkylation with alkyl halides (e.g., benzyl bromide) in the presence of potassium carbonate in dichloromethane can generate N-substituted piperidin-4-ones.

- Subsequent condensation with amines or other nucleophiles leads to the formation of complex piperidine derivatives.

- This method is useful for introducing substituents at the nitrogen atom before further elaboration to the ethanone structure.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Alkylation | Piperidine derivative + ethanoyl chloride + base (e.g., triethylamine) | Organic solvent, room temp or slight heating |

| Activation of carboxylic acid | DCC + NHS in anhydrous solvent (e.g., dichloromethane) | Forms O-hydroxysuccinimide ester |

| Coupling with amine | Activated ester + piperidine derivative + DIPEA | Mild conditions, high selectivity |

| Acyl chloride formation | Carboxylic acid + SOCl2 + catalytic DMF | Room temp, immediate use recommended |

| N-Alkylation of piperidone | Piperidone hydrochloride + alkyl bromide + K2CO3 + CH2Cl2 | Stirring at room temperature for 16 hours |

Detailed Research Findings

- The alkylation of piperidine rings with ethanoyl chloride derivatives is well-documented as a robust method yielding high purity products suitable for pharmaceutical intermediates.

- The activated ester coupling strategy improves yields and reduces side reactions, especially when sensitive functional groups are present. This method is widely used in medicinal chemistry for amide bond formation.

- Use of carbamate protecting groups allows for selective deprotection and functionalization, facilitating multi-step synthesis of complex piperidine-containing molecules.

- The N-alkylation of piperidin-4-ones enables the introduction of diverse substituents before ring closure or further functionalization, expanding the chemical space for analog synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-Alkylation | 2-Ethylpiperidine + ethanoyl chloride | Base (triethylamine), organic solvent | Simple, high yield | Requires careful control of conditions |

| Activated Ester Coupling | Carboxylic acid + piperidine derivative | DCC, NHS, DIPEA | Mild conditions, selective | Multi-step, requires purification |

| Acyl Chloride Route | Carboxylic acid + piperidinyl carbamate | SOCl2, DMF, deprotection reagents | Efficient for complex molecules | Sensitive to moisture |

| N-Alkylation of Piperidone | Piperidone hydrochloride + alkyl bromide | K2CO3, CH2Cl2, room temp | Versatile substitution | Long reaction times |

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : (400 MHz, DMSO-d₆) should resolve piperidine ring protons (δ 1.4–3.2 ppm) and ketone environments (δ 2.1–2.5 ppm). Compare coupling constants (e.g., ) to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS m/z 483.1165 for C₂₄H₂₇ClFN₅O₂S) with <2 ppm error .

- Melting Point : Consistency in melting range (e.g., 99–100°C vs. 152–153°C for analogs) indicates purity .

Basic: What safety protocols are essential when handling this compound in vitro?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal contact. Refer to SDS for hazard codes (e.g., H315, H319) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

- Storage : Store at –20°C in airtight containers to prevent degradation; monitor for peroxides if solvents like THF are used .

Advanced: How do structural modifications (e.g., halogen substituents) influence the compound's bioactivity?

Q. Methodological Answer :

- Design : Introduce halogens (Cl, Br) at aryl positions to assess electronic effects on receptor binding. For example, 5i (3-Cl) shows higher antifungal activity (MIC = 8 µg/mL) than 5k (2-Br, MIC = 16 µg/mL) due to enhanced electronegativity .

- Experimental Validation :

Advanced: How to resolve discrepancies in pharmacological data between similar analogs?

Q. Methodological Answer :

- Case Study : If analog 5i (82% yield) shows lower activity than 5j (73% yield), investigate:

- Purity : Verify by HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Solubility : Use shake-flask method to measure aqueous solubility; low solubility may mask true activity .

- Crystallography : Resolve stereochemical ambiguities via single-crystal X-ray diffraction (R factor <0.035) .

Advanced: What strategies are used to design structure-activity relationship (SAR) studies for piperidine-based compounds?

Q. Methodological Answer :

- Scaffold Diversification :

- Pharmacophore Mapping :

- Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like 5-HT₆ receptors .

- Validate with mutagenesis assays (e.g., alanine scanning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.